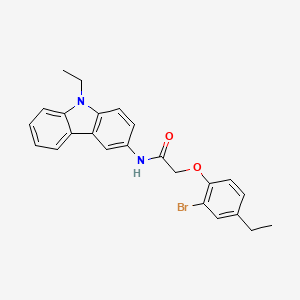
2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a carbazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves a multi-step process:
Synthesis of 2-bromo-4-ethylphenol: This can be achieved by bromination of 4-ethylphenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-ethylphenoxy)acetic acid: The 2-bromo-4-ethylphenol is reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.
Coupling with 9-ethyl-9H-carbazole-3-amine: The phenoxyacetic acid derivative is then coupled with 9-ethyl-9H-carbazole-3-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, potentially converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of new derivatives with different functional groups replacing the bromo group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the biological activity being investigated.
Material Science: In the context of materials science, the compound’s electronic properties, such as its ability to conduct electricity or emit light, would be of primary interest.
相似化合物的比较
Similar Compounds
2-(2-bromo-4-methylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-(2-chloro-4-ethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
Structural Features: The presence of both a bromo-substituted phenoxy group and a carbazole moiety makes it unique compared to other compounds with only one of these features.
Its unique structure may confer specific properties that make it more suitable for certain applications, such as in the development of new drugs or advanced materials.
属性
分子式 |
C24H23BrN2O2 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
2-(2-bromo-4-ethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C24H23BrN2O2/c1-3-16-9-12-23(20(25)13-16)29-15-24(28)26-17-10-11-22-19(14-17)18-7-5-6-8-21(18)27(22)4-2/h5-14H,3-4,15H2,1-2H3,(H,26,28) |
InChI 键 |
WWIPAVZIQOEDPS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15025366.png)
![(5Z)-2-[4-(hexyloxy)phenyl]-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025367.png)
![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15025368.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025375.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide](/img/structure/B15025376.png)
![(2E)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B15025398.png)
![[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone](/img/structure/B15025407.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15025413.png)
![ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B15025420.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025425.png)
![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15025428.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025429.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15025436.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B15025437.png)
